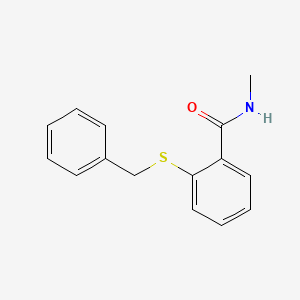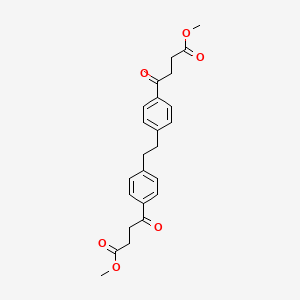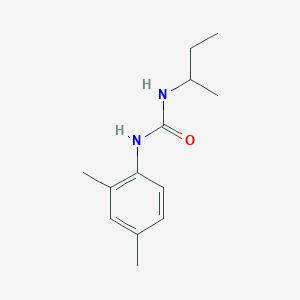
2-(苄硫基)-N-甲基苯甲酰胺
描述
2-benzylsulfanyl-N-methylbenzamide is an organic compound with the molecular formula C15H15NOS and a molecular weight of 257.35 g/mol . It is a derivative of benzamide, featuring a benzylsulfanyl group attached to the benzene ring and an N-methyl group on the amide nitrogen.
科学研究应用
2-benzylsulfanyl-N-methylbenzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions due to its structural features.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials.
准备方法
The synthesis of 2-benzylsulfanyl-N-methylbenzamide typically involves the reaction of N-methylbenzamide with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the benzylsulfanyl group onto the benzamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-benzylsulfanyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 2-benzylsulfanyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may play a role in binding to these targets, while the N-methyl group can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
2-benzylsulfanyl-N-methylbenzamide can be compared with other benzamide derivatives, such as:
N-methylbenzamide: Lacks the benzylsulfanyl group, making it less reactive in certain chemical reactions.
2-benzylsulfanylbenzamide: Similar structure but without the N-methyl group, which can affect its stability and reactivity.
Benzylsulfanylbenzamide: Another related compound with different substitution patterns on the benzene ring.
These comparisons highlight the unique structural features of 2-benzylsulfanyl-N-methylbenzamide, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
2-benzylsulfanyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16-15(17)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXYBVGACZXZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromo-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride](/img/structure/B5356401.png)

![7-acetyl-6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5356414.png)

![(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B5356428.png)
![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5356433.png)
![2-[2-chloro-4-[(E)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-ethoxyphenoxy]acetic acid;oxalic acid](/img/structure/B5356442.png)
![N-{4-[(1E)-1-{2-[(2,6-dichlorophenyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B5356443.png)
![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5356450.png)
![ethyl N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-beta-alaninate oxalate](/img/structure/B5356456.png)
![N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE](/img/structure/B5356462.png)
amine hydrochloride](/img/structure/B5356465.png)
![2-{1-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5356473.png)
![2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5356492.png)
